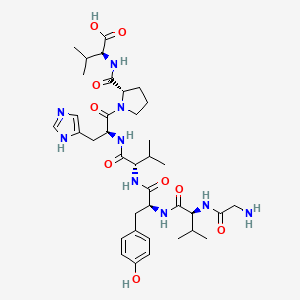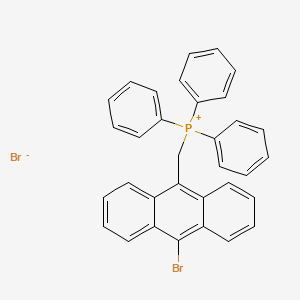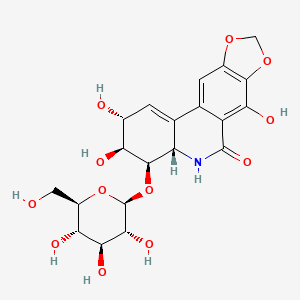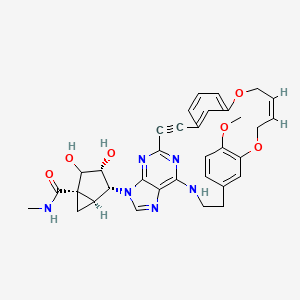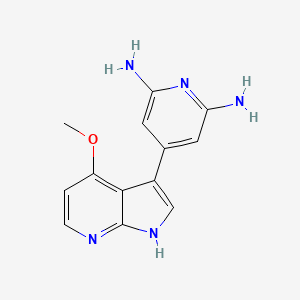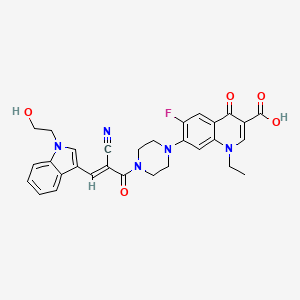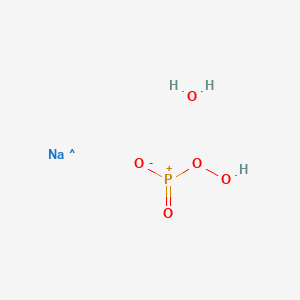
Sodium dihydrogen phosphate monohydrate, for electrophoresis
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium dihydrogen phosphate monohydrate, also known as sodium phosphate monobasic monohydrate, is an inorganic salt with the chemical formula NaH₂PO₄·H₂O. It is commonly used in buffer solutions for various biochemical and molecular biology applications, including electrophoresis. This compound is highly soluble in water and has a molecular weight of 137.99 g/mol .
准备方法
Synthetic Routes and Reaction Conditions
Sodium dihydrogen phosphate monohydrate can be synthesized by reacting phosphoric acid (H₃PO₄) with sodium hydroxide (NaOH). The reaction is typically carried out in an aqueous solution, and the resulting product is crystallized to obtain the monohydrate form. The reaction can be represented as follows:
H₃PO₄ + NaOH → NaH₂PO₄ + H₂O
Industrial Production Methods
In industrial settings, sodium dihydrogen phosphate monohydrate is produced by neutralizing phosphoric acid with sodium carbonate (Na₂CO₃) or sodium hydroxide. The reaction mixture is then evaporated to obtain the crystalline product. The process involves careful control of pH and temperature to ensure the formation of the desired monohydrate form .
化学反应分析
Types of Reactions
Sodium dihydrogen phosphate monohydrate undergoes various chemical reactions, including:
Acid-Base Reactions: It reacts with strong bases like sodium hydroxide to form disodium phosphate (Na₂HPO₄) and water.
NaH₂PO₄ + NaOH → Na₂HPO₄ + H₂O
Dehydration: Upon heating, it can lose its water of crystallization to form anhydrous sodium dihydrogen phosphate.
属性
分子式 |
H3NaO5P |
|---|---|
分子量 |
136.98 g/mol |
InChI |
InChI=1S/Na.HO4P.H2O/c;1-4-5(2)3;/h;1H;1H2 |
InChI 键 |
FCXTYWGKFGIKTR-UHFFFAOYSA-N |
规范 SMILES |
O.OO[P+](=O)[O-].[Na] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


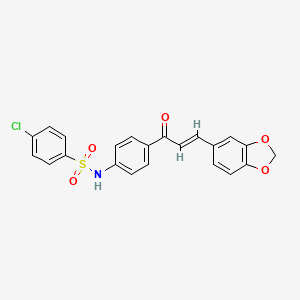
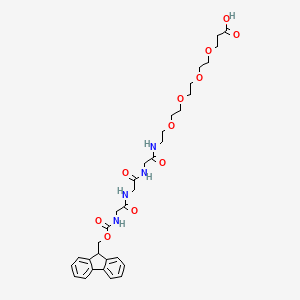
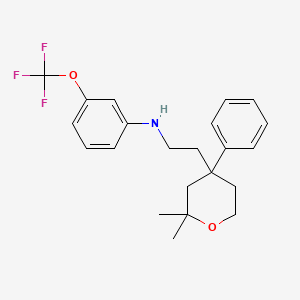
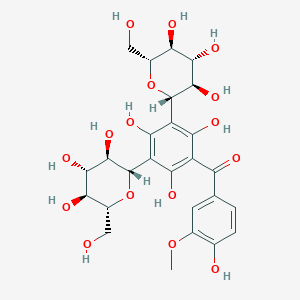
![2-[4-[4-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)piperidine-1-carbonyl]piperidin-1-yl]acetic acid](/img/structure/B12385570.png)
![(2S)-4-[1-(cyclopropylmethyl)pyrazol-3-yl]-2-[2-fluoro-4-(4,4,4-trifluorobutoxy)phenyl]-5-(5-oxo-1H-tetrazol-4-yl)-2-(trifluoromethyl)-1,3-dihydropyridin-6-one](/img/structure/B12385573.png)
